(S)-1-(5-Bromofuran-2-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is a chiral amine compound featuring a brominated furan ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves the bromination of a furan derivative followed by the introduction of the amine group. One possible route is:
Bromination: Starting with furan, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated furan can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of safer reagents, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The brominated furan ring can be reduced to form a more saturated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in the presence of a base.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Hydroxylated, thiolated, or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: As an intermediate in the synthesis of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it might interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The brominated furan ring could also participate in various interactions, such as hydrogen bonding or π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Bromofuran-2-YL)ethan-1-amine: The enantiomer of the compound, which might have different biological activity.
1-(5-Bromofuran-2-YL)ethan-1-amine: The racemic mixture containing both (S) and ® enantiomers.
1-(5-Chlorofuran-2-YL)ethan-1-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of a brominated furan ring, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H8BrNO |
---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
(1S)-1-(5-bromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
OCIQPHWLYHBYNK-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(O1)Br)N |
Kanonische SMILES |
CC(C1=CC=C(O1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.